molecular formula C19H11NO7 B3868331 2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one

2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one

Cat. No.: B3868331
M. Wt: 365.3 g/mol
InChI Key: ZULBKXYQNMBEJG-UHFFFAOYSA-N
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Description

2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one is a synthetic xanthene derivative of significant interest in pharmacological and biochemical research due to its metal-chelating properties and potential antiproliferative activity. This compound is part of a class of 9-(substituted phenyl)-2,6,7-trihydroxy-xanthene-3-ones that have been systematically investigated for their ability to interact with biologically relevant metal ions. Research indicates that these compounds primarily act as iron chelators, capable of reducing ferric (Fe³⁺) to ferrous (Fe²⁺) ions, a mechanism that can be leveraged to induce reactive oxygen species (ROS) in metal-abundant environments like cancer cells . The chelation of iron involves the ortho-hydroxyl groups on the xanthene core, which provide an ideal binding site for metals . Its primary research applications include investigations into novel cancer therapeutics and the study of metal overload disorders. In vitro studies on related xanthene-3-one compounds have demonstrated promising cytotoxic effects against various human cancer cell lines, including breast adenocarcinoma, by potentially disrupting metal-dependent metabolic pathways . Furthermore, compounds within this chemical class have been explored for their antimicrobial efficacy. Experimental models, such as wound infection studies in rats, have shown that similar bromophenyl-substituted xanthene-3-ones can effectively reduce bacterial counts against pathogens like Pseudomonas aeruginosa . The structural motif of the xanthene core is also recognized as a promising scaffold in the search for inhibitors of viral proteases, such as the main protease (M pro ) and papain-like protease (PL pro ) of SARS-CoV-2, as identified through in silico screening studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,7-trihydroxy-9-(2-nitrophenyl)xanthen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO7/c21-13-5-10-17(7-15(13)23)27-18-8-16(24)14(22)6-11(18)19(10)9-3-1-2-4-12(9)20(25)26/h1-8,21-23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULBKXYQNMBEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Selective Pathways for 2,6,7 Trihydroxy 9 2 Nitrophenyl Xanthen 3 One

Retrosynthetic Disconnection Strategies for the Xanthenone Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For the 2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one framework, two primary disconnection strategies are prominent:

Strategy A: Three-Component Condensation Approach. This is one of the most direct and convergent routes for constructing 9-aryl-xanthenone derivatives. scielo.org.zascielo.br The central disconnection breaks the C9-aryl bond and the ether linkage of the pyrone ring. This retrosynthetic cleavage leads to three fundamental building blocks:

An aromatic aldehyde: 2-nitrobenzaldehyde (B1664092) , which forms the C9-substituent.

A polyhydroxylated phenol (B47542): A trihydroxybenzene derivative (such as 1,2,4-trihydroxybenzene) serves as one of the key aromatic rings.

A cyclic 1,3-dicarbonyl compound or its equivalent: A dihydroxybenzoic acid or a related resorcinol (B1680541) derivative provides the second aromatic ring and the carbonyl functionality necessary for cyclization.

Strategy B: Diaryl Ether Cyclization Approach. This two-component strategy involves a more sequential construction. The primary disconnection is at the diaryl ether bond and the C-C bond of the pyrone ring. This approach simplifies the target molecule into two main precursors:

A substituted ortho-halobenzoic acid derivative.

A polyhydroxylated phenol . The forward synthesis involves first forming the diaryl ether linkage, typically via a nucleophilic aromatic substitution or a metal-catalyzed coupling reaction. The final xanthenone core is then constructed through an intramolecular electrophilic cyclization, such as a Friedel-Crafts acylation.

These distinct strategies provide different pathways to the target molecule, allowing for flexibility in precursor design and reaction conditions.

Precursor Design and Synthesis for Hydroxyl and Nitrophenyl Incorporation

The successful synthesis of the target xanthenone is critically dependent on the efficient preparation of its key precursors, which carry the necessary hydroxyl and nitrophenyl functionalities.

The highly oxygenated pattern of the target molecule necessitates the synthesis of specific polyhydroxylated aromatic precursors.

Polyhydroxylated Phenols: A likely key precursor for the xanthenone core is 1,2,4-trihydroxybenzene (hydroxyquinol). Synthetic routes to this compound and other trihydroxybenzenes often start from simpler phenols or catechols. researchgate.net Enzymatic hydroxylation using engineered phenol hydroxylase systems represents a green chemistry approach for converting substituted phenols into their corresponding catechols, which can be further oxidized. nih.gov Chemical methods often involve the oxidation of precursors like hydroquinone (B1673460) or benzene (B151609) under specific conditions. Modern methods allow for the synthesis of highly substituted phenols with complete regiochemical control by utilizing cycloaddition cascade reactions, such as a Diels-Alder-retro-Diels-Alder sequence between hydroxypyrones and nitroalkenes. researchgate.netoregonstate.edu

Substituted Benzoic Acids: A plausible benzoic acid precursor is a dihydroxy-substituted variant, such as 2,4-dihydroxybenzoic acid . This can be synthesized via the Kolbe-Schmitt reaction, involving the carboxylation of resorcinol. A wide array of substituted benzoic acids are accessible through various synthetic transformations. nih.govglobalresearchonline.netpreprints.org For instance, methods exist for converting benzoic acids into phenols, which could be a route to creating more complex hydroxy-substituted precursors. The functionalization of benzoic acids is a broad field, providing access to a diverse library of starting materials for complex syntheses. researchgate.net

The 9-(2-nitrophenyl) group is introduced using 2-nitrobenzaldehyde as a key precursor. The synthesis of this aldehyde can be challenging due to the directing effects of the formyl group.

Nitration of Benzaldehyde (B42025): The classical method involves the direct nitration of benzaldehyde. However, this typically yields the meta-isomer (3-nitrobenzaldehyde) as the major product. Modified procedures using different nitrating agents and reaction conditions can increase the proportion of the desired ortho-isomer.

Oxidation of 2-Nitrotoluene: A more regioselective route is the oxidation of 2-nitrotoluene. Various oxidizing agents can be employed for this transformation.

Acetal (B89532) Protection Strategy: To overcome the regioselectivity issue in direct nitration, a modern approach involves protecting the aldehyde group as an acetal, such as a 1,3-dioxolane. The nitration is then performed on the protected benzaldehyde, which favors the formation of the ortho-isomer. Subsequent hydrolysis of the acetal under acidic conditions liberates the 2-nitrobenzaldehyde. This method provides improved selectivity and safety.

Catalytic Cyclization Protocols for Xanthenone Core Construction

The final and crucial step in the synthesis is the cyclization to form the tricyclic xanthenone framework. This is typically achieved through acid catalysis or transition metal-mediated reactions.

Acid-catalyzed one-pot, three-component reactions are highly efficient for synthesizing 9-aryl-xanthenones. scielo.org.za In this approach, 2-nitrobenzaldehyde is condensed with a polyhydroxyphenol and a 1,3-dicarbonyl compound in the presence of a catalyst.

Brønsted Acid Catalysis: A variety of Brønsted acids are effective catalysts for this transformation. These proton donors activate the aldehyde's carbonyl group, facilitating nucleophilic attack and subsequent cyclization and dehydration to form the xanthene core. researchgate.netchemrxiv.orgnih.gov

Lewis Acid Catalysis: Lewis acids coordinate to carbonyl oxygen atoms, enhancing their electrophilicity. This strategy has been successfully applied to the synthesis of various xanthene derivatives. scielo.org.zanih.gov Nanoparticle catalysts and metal-exchanged zeolites offer advantages such as high efficiency, reusability, and mild reaction conditions. scielo.org.zanih.govrsc.org

The table below summarizes various catalysts used in the synthesis of analogous 9-aryl-xanthenone structures.

Catalyst TypeCatalyst ExamplesTypical ConditionsReference
Brønsted AcidH₂SO₄Solvent-free, heat scielo.org.za
Brønsted AcidDodecatungstophosphoric Acid (H₃PW₁₂O₄₀)Solvent-free, 120°C scielo.br
Brønsted AcidHClO₄-SiO₂Solvent-free, heat scielo.org.za
Lewis AcidZnO NanoparticlesSolvent-free, 120°C scielo.org.za
Lewis AcidInCl₃ or P₂O₅Solvent-free scielo.org.za
Lewis AcidMetal-exchanged NaY Zeolite (e.g., Cu/Zeolite)Solvent-free nih.govrsc.org

Transition metal catalysis provides powerful tools for the stepwise construction of the xanthenone scaffold, particularly for forming key C-C and C-O bonds. nih.govmdpi.comnih.gov This approach offers high control and is suitable for building complex, highly functionalized molecules.

C-O Bond Formation: The crucial diaryl ether linkage can be formed using the Ullmann condensation . This copper-catalyzed reaction couples an aryl halide (e.g., an ortho-halobenzoic acid derivative) with a phenol (e.g., a trihydroxyphenol derivative). The resulting 2-aryloxybenzoic acid is then cyclized under acidic conditions to yield the xanthenone.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, are fundamental in modern organic synthesis for creating C-C bonds. mdpi.com These reactions could be employed to synthesize a benzophenone (B1666685) intermediate, which would then undergo an intramolecular cyclization to form the diaryl ether bond and complete the xanthenone core. This route provides significant versatility in the choice of precursors. diva-portal.orgtaylorfrancis.com

These transition metal-mediated strategies often require multiple steps but offer excellent control over regiochemistry and functional group compatibility, making them invaluable for the synthesis of complex natural product-like molecules.

Organocatalytic Approaches to Xanthenone Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to metal-based catalysts. In the context of xanthenone synthesis, organocatalysts can facilitate key bond-forming reactions, such as aldol (B89426) and Michael additions, which are often involved in the construction of the xanthene framework. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles of organocatalysis can be applied to the synthesis of its precursors.

For instance, the domino Knoevenagel-Michael cyclization reaction between a substituted benzaldehyde and a dimedone derivative is a common route to 1,8-dioxo-octahydroxanthenes. Organocatalysts like sulfacetamide (B1682645) can be employed to promote this reaction in an efficient and environmentally friendly manner. rawdatalibrary.net This approach offers high yields and avoids the use of harsh or toxic reagents.

Multicomponent reactions (MCRs) are particularly well-suited for organocatalysis and offer a highly atom-economical route to complex molecules like xanthenes. uniba.it In a typical MCR for xanthenone synthesis, an aldehyde, a β-dicarbonyl compound, and a phenol or naphthol derivative are condensed in a one-pot reaction. Organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15 have been shown to be effective for this transformation under solvent-free conditions. mdpi.com The use of a heterogeneous organocatalyst simplifies purification and allows for catalyst recycling, further enhancing the green credentials of the synthesis.

Catalyst TypeReactantsKey Advantages
SulfacetamideAryl aldehydes, DimedoneMild reaction conditions, good yields.
DABCO/Amberlyst-15Aldehydes, β-dicarbonyls, NaphtholsSolvent-free, catalyst recyclability, high atom economy. mdpi.com

Reaction Optimization and Green Chemistry Integration

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the careful selection of solvents, the use of energy-efficient techniques, and the evaluation of reaction efficiency through various metrics.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Ideally, reactions should be conducted in benign solvents like water or ethanol, or under solvent-free conditions. The synthesis of 9-aryl-3,3,6,6-tetramethyl-tetrahydroxanthene-1,8-diones has been successfully achieved under solvent-free conditions by reacting various aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione using methanesulfonic acid as a catalyst under thermal heating. researchgate.net This approach offers nearly quantitative yields and simplifies product isolation. researchgate.net Similarly, the synthesis of functionalized flavones, which share a similar heterocyclic core, has been achieved under solvent-free conditions using microwave irradiation, resulting in higher yields and shorter reaction times compared to conventional heating. nih.gov

The use of solvent-free conditions is particularly advantageous for multicomponent reactions, as it often leads to higher reaction rates and easier purification of the product. mdpi.com

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and purities. globalresearchonline.net In the synthesis of xanthones, microwave irradiation has been shown to be superior to conventional heating, significantly reducing reaction times from hours to minutes. researchgate.netresearchgate.net For instance, the synthesis of various xanthone (B1684191) derivatives has been achieved in good yields under microwave irradiation using Ytterbium triflate as a catalyst. researchgate.netlookchem.com The efficiency of microwave heating stems from its ability to directly and uniformly heat the reaction mixture, leading to faster and more controlled reactions. globalresearchonline.net

Flow chemistry offers another powerful tool for the synthesis of heterocyclic compounds, including those with nitro groups. researchgate.netuc.ptresearchgate.net In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control is particularly beneficial for highly exothermic or hazardous reactions, such as nitrations. ewadirect.com The synthesis of various heterocyclic compounds has been successfully demonstrated in flow reactors, often leading to improved yields and safety profiles compared to batch processes. researchgate.netspringerprofessional.de

TechniqueKey AdvantagesApplication to Xanthenone Synthesis
Microwave-Assisted Synthesis Reduced reaction times, improved yields, cleaner reactions. globalresearchonline.netSynthesis of various xanthone derivatives with different catalysts. researchgate.netlookchem.com
Flow Chemistry Precise control over reaction parameters, enhanced safety for hazardous reactions, potential for automation and scale-up. ewadirect.comspringerprofessional.deSynthesis of nitrated heterocyclic compounds and complex drug molecules. researchgate.netuc.pt

To quantify the "greenness" of a synthetic route, several metrics have been developed, with Atom Economy (AE) and the Environmental Factor (E-Factor) being the most prominent.

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.gov An ideal reaction has an atom economy of 100%. Multicomponent reactions, which are often used for xanthenone synthesis, generally exhibit high atom economy as most of the atoms from the reactants are incorporated into the product. uniba.itxjenza.org

The E-Factor is defined as the total mass of waste produced per unit of product. nih.gov A lower E-factor indicates a more environmentally friendly process. Solvent-free reactions and those that utilize recyclable catalysts significantly reduce the E-factor. mdpi.comxjenza.org For example, a one-pot, multicomponent synthesis of benzoxanthenones using a recyclable catalyst under solventless conditions resulted in low E-factor values. mdpi.com

By analyzing these metrics, chemists can compare different synthetic routes and identify areas for improvement to develop more sustainable processes. researchgate.netjocpr.com

Diastereoselective and Enantioselective Synthesis (if applicable to chiral analogues)

While this compound itself is not chiral, the introduction of substituents at the 9-position can create a stereocenter, leading to the possibility of diastereomers and enantiomers. The synthesis of such chiral xanthenone analogues with high stereoselectivity is an important area of research.

Diastereoselective synthesis of 9-aryltetrahydroacridines, which are structurally related to xanthenones, has been reported. researchgate.net The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. While specific examples for 9-aryl xanthenones are limited, the principles of asymmetric catalysis can be applied. Chiral catalysts, including organocatalysts, can be used to induce stereoselectivity in the key bond-forming steps of the synthesis.

Isolation and Advanced Purification Techniques

The isolation and purification of the final product are crucial steps in any synthetic sequence to obtain a compound of high purity. For a polar, polyhydroxylated compound like this compound, specific techniques are required.

Recrystallization is a fundamental and powerful technique for purifying solid compounds. libretexts.orgillinois.edulibretexts.org The choice of solvent is critical for successful recrystallization; the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. mt.comyoutube.com For polar compounds, polar solvents or solvent mixtures are typically employed. The slow cooling of a saturated solution allows for the formation of a pure crystalline solid, leaving impurities behind in the mother liquor. libretexts.org

Chromatographic techniques are also widely used for the purification of synthetic compounds. For polar molecules, normal-phase chromatography on silica (B1680970) gel can be effective, although reverse-phase chromatography might be more suitable depending on the specific properties of the compound and impurities. The separation of xanthones from polar fractions of plant extracts has been achieved using chromatographic methods. researchgate.net

Advanced purification techniques may include preparative High-Performance Liquid Chromatography (HPLC) for achieving very high purity, especially for small-scale preparations.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,6,7 Trihydroxy 9 2 Nitrophenyl Xanthen 3 One

Single-Crystal X-ray Diffraction Analysis

The xanthene core of the molecule is not expected to be perfectly planar. acs.org The central pyran ring typically adopts a slight boat or half-chair conformation, causing the two flanking aromatic rings to be angled relative to each other. goums.ac.ir The degree of this deviation from planarity can be quantified by the dihedral angle between the mean planes of the benzo and quinone rings of the xanthene system.

The 9-substituted 2-nitrophenyl group will be oriented at a significant angle to the plane of the xanthene moiety due to steric hindrance. The torsion angles involving the bond connecting the phenyl ring to the xanthene C9 carbon are crucial in defining this orientation. These angles are influenced by a balance of steric repulsion and potential weak intramolecular interactions. The nitro group itself is generally coplanar with the phenyl ring to which it is attached, a common feature in nitrophenyl-containing compounds. nih.govacs.org

A hypothetical data table for key torsion angles, based on related structures, is presented below.

ParameterExpected Value (°C)
Dihedral Angle (Xanthene Rings)155-170
Torsion Angle (C8a-C9-C1'-C2')60-80
Torsion Angle (C9a-C9-C1'-C6')40-60
Torsion Angle (C1'-C2'-N-O1)0-10

Note: This table is predictive and based on data from analogous molecular structures.

The presence of multiple hydroxyl groups and a nitro group makes 2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one a prime candidate for forming extensive hydrogen bonding networks. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the oxygen atoms of the nitro group and the carbonyl group are strong hydrogen bond acceptors. researchgate.net These interactions are expected to play a dominant role in the crystal packing, linking molecules into chains, sheets, or more complex three-dimensional arrays.

In addition to hydrogen bonding, π-stacking interactions between the aromatic rings of adjacent molecules are anticipated. nih.govrsc.org These can occur between the xanthene systems or between a xanthene ring and a nitrophenyl ring of a neighboring molecule. The geometry of these interactions (e.g., parallel-displaced or T-shaped) would be determined by the electrostatic and dispersion forces between the aromatic systems. acs.org The interplay between strong hydrogen bonds and weaker π-stacking interactions would ultimately define the supramolecular assembly.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy in solution provides invaluable information on the molecular connectivity and spatial relationships of atoms within a molecule. For this compound, a suite of one- and two-dimensional NMR experiments would be required for a full structural assignment.

A combination of 2D NMR experiments is essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping out the molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks, allowing for the identification of protons on the same aromatic ring and tracing the connectivity within the xanthene skeleton. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, providing a straightforward way to assign the carbon signals based on the already assigned proton signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This would be instrumental in connecting the 2-nitrophenyl group to the C9 position of the xanthene core and in confirming the positions of the hydroxyl and carbonyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. researchgate.net This would be key in determining the relative orientation of the 2-nitrophenyl ring with respect to the xanthene system by observing through-space interactions between protons on these two moieties.

A hypothetical table of key HMBC correlations is provided below.

Proton (δ, ppm)Correlated Carbon(s) (δ, ppm)Structural Information
H at C9Carbons in nitrophenyl ring, C8a, C9aConfirms connectivity of the substituent at C9
Aromatic ProtonsCarbons within the same and adjacent ringsDelineates the structure of the xanthene core
Hydroxyl ProtonsAdjacent aromatic carbonsConfirms the position of the hydroxyl groups

Note: This table is predictive and based on expected correlations for the given structure.

The chemical shifts of the hydroxyl protons are highly sensitive to their environment, particularly their involvement in hydrogen bonding. nih.govnih.gov In a non-polar solvent like CDCl₃, hydroxyl protons not involved in strong hydrogen bonding typically appear as broad signals. However, in solvents like DMSO-d₆, which is a hydrogen bond acceptor, these signals become sharper and are more easily observed. reddit.com

The presence of the carbonyl group at C3 and the nitro group on the adjacent phenyl ring creates the potential for intramolecular hydrogen bonding with nearby hydroxyl groups (e.g., the C2-OH). Such intramolecular hydrogen bonds would lead to a significant downfield shift (higher ppm value) of the involved hydroxyl proton signal. sujps.comnih.gov The strength of this interaction can be inferred from the magnitude of the chemical shift. For example, a hydroxyl proton involved in a strong intramolecular hydrogen bond can have a chemical shift in the range of 10-15 ppm. Analysis of the hydroxyl proton chemical shifts, potentially in different solvents and at varying temperatures, would provide crucial evidence for the presence and strength of intramolecular hydrogen bonding within the molecule.

Based on a comprehensive search for scientific literature and spectroscopic data, there is currently insufficient publicly available information to generate a detailed article on the advanced spectroscopic characterization of This compound that adheres to the specific outline provided.

Extensive searches for experimental or theoretical data pertaining to the Dynamic NMR, Vibrational Spectroscopy (FTIR and Raman), High-Resolution Mass Spectrometry, and Electronic Absorption and Emission Spectroscopy of this specific compound did not yield the detailed research findings required to populate the requested sections and subsections.

The scientific literature contains information on various other xanthone (B1684191) derivatives, including different hydroxylation and substitution patterns. However, in strict adherence to the instructions to focus solely on "this compound" and not introduce information outside this explicit scope, data from these structurally different analogs cannot be used to accurately represent the characteristics of the target compound.

Therefore, it is not possible to provide a scientifically accurate and thorough article with the requested data tables and detailed findings for "this compound" at this time.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Solvatochromism and Environmental Sensitivity of Optical Properties

No specific data is available in the searched literature regarding the solvatochromic behavior of this compound.

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

No specific data is available in the searched literature regarding the time-resolved fluorescence spectroscopy and excited-state dynamics of this compound.

Chemical Reactivity, Transformation Mechanisms, and Redox Behavior of 2,6,7 Trihydroxy 9 2 Nitrophenyl Xanthen 3 One

Acid-Base Equilibria and pKa Determination of Hydroxyl Functions

The acidic nature of 2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one is primarily attributed to its three phenolic hydroxyl groups. The dissociation of these protons is influenced by the electron-withdrawing nature of the xanthenone system and the attached nitrophenyl ring.

The acidity of phenolic compounds is significantly affected by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally increase the acidity of phenols by stabilizing the resulting phenoxide ion through inductive and/or resonance effects. firsthope.co.inaskfilo.com The nitro group (-NO₂) is a potent EWG, exerting both a strong -I (inductive) and -M (mesomeric or resonance) effect. pharmaguideline.com

In the case of this compound, the 2-nitrophenyl group enhances the acidity of the hydroxyl functions on the xanthenone core. The nitro group withdraws electron density from the entire molecular framework, which helps to delocalize the negative charge formed upon deprotonation of a hydroxyl group. askfilo.com This stabilization of the conjugate base leads to a lower pKa value, signifying a stronger acid compared to a similar xanthenone structure without the nitro substituent. firsthope.co.inlibretexts.org The position of the nitro group at the ortho position of the pendant phenyl ring allows for a significant inductive effect and potential, though somewhat sterically hindered, resonance effects that contribute to this increased acidity. The cumulative effect of multiple electron-withdrawing groups, such as additional nitro groups, would further increase the acidity. pharmaguideline.com

Table 1: Expected pKa Trends for Hydroxyl Groups

Compound FeatureElectronic EffectImpact on Acidity of Hydroxyl Groups
Xanthenone CoreElectron-withdrawingIncreases acidity compared to simple phenols
2-Nitrophenyl SubstituentStrongly electron-withdrawing (-I, -M)Significantly increases acidity

The protonation and deprotonation equilibria of this compound can be effectively monitored using UV-Vis absorption and fluorescence spectroscopy. Changes in the pH of the solution will alter the ionization state of the hydroxyl groups, leading to distinct changes in the electronic structure of the molecule and, consequently, its spectroscopic signatures.

Upon deprotonation, the formation of the phenoxide ion typically results in a bathochromic (red) shift in the maximum absorption wavelength (λmax). This is due to the increased electron-donating ability of the negatively charged oxygen, which enhances delocalization within the π-system of the xanthenone structure. By systematically varying the pH and recording the corresponding spectra, one can determine the pKa values of the different hydroxyl groups by plotting absorbance at a specific wavelength against pH. Similarly, the fluorescence emission spectra of xanthenone derivatives are often sensitive to pH changes, providing another avenue for determining the ground and excited-state acidity constants. asianpubs.org

Redox Chemistry of the Xanthenone and Nitro Moieties

The redox behavior of this compound is complex, involving potential electron transfer reactions at both the xanthenone core and the nitro group.

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of this compound. A typical CV experiment would reveal the potentials at which the molecule undergoes reduction and oxidation. The xanthenone core, similar to other conjugated ketones and quinone-like structures, can be expected to undergo reversible or quasi-reversible reduction and oxidation processes. The hydroxyl groups can also be oxidized, though often irreversibly at higher potentials.

Table 2: Expected Electrochemical Events for this compound

ProcessElectrochemical SignatureExpected Potential RangeNotes
Nitro Group ReductionIrreversible cathodic peakNegative potentialspH-dependent
Xanthenone Core ReductionReversible/Quasi-reversible cathodic peakLess negative than nitro reductionFormation of radical anion
Hydroxyl Group OxidationIrreversible anodic peakPositive potentials-
Xanthenone Core OxidationReversible/Quasi-reversible anodic peakPositive potentialsFormation of radical cation

The electrochemical reduction of aromatic nitro compounds (ArNO₂) in aqueous media is a well-studied process that proceeds through a series of electron and proton transfer steps. bohrium.comnih.gov The initial one-electron reduction forms a nitroaromatic radical anion (ArNO₂⁻). nih.gov This is followed by further reduction and protonation steps, leading to the formation of a nitroso (ArNO) and then a hydroxylamine (B1172632) (ArNHOH) intermediate. nih.govrsc.org Ultimately, a six-electron reduction can lead to the corresponding amine (ArNH₂). nih.gov

The reduction pathway can be summarized as follows: ArNO₂ → ArNO₂⁻ → ArNO → ArNHOH → ArNH₂

Both the xanthenone and the nitrophenyl moieties can form radical ions under appropriate conditions.

Radical Anions : One-electron reduction of the nitroaromatic group is a common pathway to forming a radical anion. nih.gov Additionally, the extended π-system of the xanthenone core can accept an electron to form a semireduced radical anion. researchgate.net The stability of these radical anions is influenced by the extent of delocalization of the unpaired electron over the aromatic system. In the absence of oxygen, some organic radicals can be relatively stable in solution. scispace.com

Radical Cations : Oxidation of the electron-rich polyhydroxy-xanthenone system can lead to the formation of a radical cation. This process can be initiated electrochemically or photochemically. The stability of such radical cations is also dependent on the delocalization of the positive charge and the unpaired electron. researchgate.net

The formation of these radical species is often transient, and they can participate in subsequent reactions such as dimerization or disproportionation. researchgate.net The presence of thiols, which are present in cellular environments, can facilitate the photoreduction of dye triplets to form stable radical anions in aqueous solutions. scispace.com

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The reactivity of this compound towards substitution on its aromatic rings is governed by the electronic properties of its constituent functional groups. The xanthenone core possesses two distinct aromatic systems susceptible to substitution: the trihydroxylated benzofuranone-like ring system (rings A and B) and the 2-nitrophenyl substituent (ring C). The hydroxyl groups on rings A and B are strongly activating, electron-donating groups, which enhance the nucleophilicity of these rings, making them prone to electrophilic attack. Conversely, the nitro group on ring C is a powerful electron-withdrawing group, which deactivates this ring towards electrophiles but activates it for nucleophilic aromatic substitution.

Regioselectivity and Kinetic vs. Thermodynamic Control of Reactions

Electrophilic Substitution:

The regioselectivity of electrophilic aromatic substitution (SEAr) on the xanthenone core is dictated by the powerful ortho, para-directing effects of the three hydroxyl groups at positions 2, 6, and 7. libretexts.org These groups increase electron density at the ortho and para positions, thereby stabilizing the arenium ion intermediate formed during electrophilic attack. youtube.com

Ring A: The hydroxyl group at C-2 and the ether oxygen of the xanthene system will direct incoming electrophiles to the C-1 and C-4a positions. However, C-1 is likely the more activated position due to the combined activating effect of the C-2 hydroxyl group.

Ring B: The hydroxyl groups at C-6 and C-7 work in concert to strongly activate the C-5 and C-8 positions. The C-8 position is ortho to the C-7 hydroxyl and para to the C-6 hydroxyl, making it a highly probable site for substitution. Similarly, the C-5 position is ortho to the C-6 hydroxyl.

Nucleophilic Aromatic Substitution:

The 2-nitrophenyl group is highly susceptible to nucleophilic aromatic substitution (SNAr). The strongly electron-withdrawing nitro group deactivates the ring for electrophilic attack but makes it electron-deficient and thus susceptible to attack by nucleophiles. nih.govlibretexts.org This effect is most pronounced at the ortho and para positions relative to the nitro group. Therefore, a suitable nucleophile could potentially displace a leaving group at the C-1' or C-3' positions of the nitrophenyl ring, although in this specific compound, hydrogen is the substituent. Vicarious nucleophilic substitution (VNS) could be a potential pathway for functionalization.

Kinetic vs. Thermodynamic Control:

The outcome of these substitution reactions can be influenced by kinetic and thermodynamic factors. stackexchange.comlibretexts.orgmasterorganicchemistry.com

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest will predominate. This is typically the product resulting from attack at the most accessible and electronically activated site, which has the lowest activation energy. masterorganicchemistry.com For electrophilic substitution, this would likely be the C-8 position due to the strong, concerted activation by the C-6 and C-7 hydroxyls.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing for equilibrium to be established. stackexchange.com Under these conditions, the most stable product will be favored. This might be a different isomer than the kinetic product if steric hindrance in the initial product is significant, leading to a rearrangement to a less sterically crowded, more stable isomer.

The interplay between electronic activation and steric hindrance will ultimately determine the regioselectivity under different reaction conditions.

Directed Functionalization Strategies

Directed functionalization of this compound can be achieved by leveraging the inherent reactivity of its functional groups.

Directed Ortho-Metalation (DoM): The hydroxyl groups can be used as directing groups for ortho-lithiation. researchgate.net By treating the compound with a strong base like an organolithium reagent, a proton ortho to a hydroxyl group can be abstracted. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity. For example, deprotonation at C-8 could be favored, followed by reaction with an electrophile.

Controlling SEAr: The regioselectivity of electrophilic substitutions can be fine-tuned by modifying the reaction conditions. For instance, the choice of Lewis acid catalyst, solvent, and temperature can influence the ortho/para ratio in reactions like Friedel-Crafts alkylation or acylation.

Modification of the Nitrophenyl Ring: The nitro group can be chemically modified to alter its electronic properties and direct subsequent reactions. For example, reduction of the nitro group to an amino group would transform it from a strongly deactivating, meta-directing group (for SEAr) to a strongly activating, ortho, para-directing group. This would dramatically change the reactivity of the C-ring, making it susceptible to electrophilic substitution.

Photochemical Transformations and Photoreactivity

The photochemical behavior of this compound is expected to be complex, influenced by both the xanthene chromophore and the photoreactive nitroaromatic moiety.

Photo-Induced Rearrangement Mechanisms

Upon absorption of light, particularly UV or visible light, the molecule can be promoted to an excited state, initiating a variety of photochemical reactions. baranlab.org

Nitro-Nitrite Rearrangement: A well-known photochemical reaction of ortho-nitrobenzyl compounds is the rearrangement to a nitroso species via a transient nitrite (B80452) intermediate. researchgate.net In the case of this compound, irradiation could lead to the formation of a transient aci-nitro intermediate, which can then rearrange. This pathway is often involved in the photolabile "caging" of molecules, where the nitro group is used as a photoremovable protecting group.

Heterocyclic Rearrangements: The xanthene core itself, being a heterocyclic system, can undergo photochemical rearrangements. rsc.orgchim.it These can involve ring contractions, expansions, or skeletal reorganizations, leading to the formation of various isomeric structures. The specific pathway would depend on the wavelength of light used and the solvent environment.

The presence of multiple hydroxyl groups can also influence the photoreactivity, potentially through excited-state proton transfer (ESPT) processes, which could open up additional reaction channels.

Photodegradation Pathways and Environmental Persistence (non-toxicological aspect)

The photodegradation of this compound in the environment is a key factor in determining its persistence.

Xanthene Ring Degradation: Xanthene dyes are known to undergo photodegradation, often initiated by reactive oxygen species (ROS) such as singlet oxygen or hydroxyl radicals, which can be generated by the dye itself acting as a photosensitizer. nih.govresearchgate.netnih.gov This can lead to the cleavage of the xanthene ring system, ultimately resulting in the formation of smaller, lower-molecular-weight organic acids, carbon dioxide, and water. nih.gov

Nitroaromatic Degradation: Nitroaromatic compounds are generally resistant to environmental degradation due to the electron-withdrawing nature of the nitro group. nih.gov However, they can undergo photolysis in water, although the rates can be slow. Photodegradation pathways can involve the reduction of the nitro group or cleavage of the aromatic ring.

The environmental persistence of this compound will be a balance between the photosensitivity of the xanthene core and the recalcitrance of the nitroaromatic moiety. The presence of hydroxyl groups may increase its water solubility, potentially facilitating its transport in aqueous environments, while also potentially increasing its susceptibility to photo-oxidative degradation.

Derivatization Chemistry of Hydroxyl Groups (e.g., Etherification, Esterification)

The three phenolic hydroxyl groups at positions 2, 6, and 7 are key sites for the chemical derivatization of this compound. Etherification and esterification are common reactions used to modify these groups, which can alter the compound's solubility, lipophilicity, and biological activity.

Etherification:

Etherification involves the conversion of the hydroxyl group (-OH) to an ether group (-OR). A common method is the Williamson ether synthesis, where the phenoxide ion (formed by treating the phenol (B47542) with a base) acts as a nucleophile and attacks an alkyl halide.

Regioselectivity: Selective etherification of one hydroxyl group over the others can be challenging due to their similar reactivity. However, subtle differences in acidity and steric accessibility might allow for some degree of regioselectivity under carefully controlled conditions (e.g., choice of base, solvent, and temperature). The C-7 hydroxyl might be the most sterically accessible for such reactions.

Esterification:

Esterification involves the reaction of the hydroxyl groups with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form an ester.

Methods: Common methods include Fischer esterification (reaction with a carboxylic acid in the presence of an acid catalyst) or acylation with an acyl chloride or anhydride (B1165640) in the presence of a base (like pyridine).

Reactivity: All three hydroxyl groups are expected to be reactive towards esterification. Complete esterification to form the tri-ester is likely under forcing conditions with an excess of the acylating agent. Achieving selective mono- or di-esterification would require careful control of stoichiometry and reaction conditions.

The table below summarizes the potential derivatization reactions of the hydroxyl groups:

Reaction TypeReagentsProduct Functional GroupPotential for Selectivity
Etherification Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)Methoxy (-OCH₃)Moderate
Esterification Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine)Acetoxy (-OCOCH₃)Moderate
Carboxylic acid (e.g., CH₃COOH), Acid catalystAcetoxy (-OCOCH₃)Low

Reactivity of the Xanthenone Carbonyl Group

The chemical behavior of the carbonyl group at the C-3 position is a focal point of the reactivity of this compound. This ketone functionality is part of an α,β-unsaturated system within the xanthenone core, and its reactivity is significantly influenced by the electronic effects of the substituents on the aromatic rings. The interplay between the electron-donating hydroxyl groups and the electron-withdrawing nitrophenyl group dictates the electrophilicity of the carbonyl carbon and its susceptibility to various chemical transformations.

General Principles of Reactivity

The carbonyl carbon in a ketone is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This makes it a prime target for attack by nucleophiles. The rate and outcome of such reactions are governed by two main factors:

Electronic Effects: Substituents that donate electrons to the carbonyl group decrease its electrophilicity and thus reduce its reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it more reactive. In the case of this compound, the three hydroxyl groups exert an electron-donating effect through resonance, which tends to decrease the reactivity of the carbonyl group. In contrast, the 9-(2-nitrophenyl) group has a strong electron-withdrawing inductive effect.

Steric Hindrance: The accessibility of the carbonyl carbon to an incoming nucleophile also plays a crucial role. Bulky groups in the vicinity of the carbonyl can sterically hinder the approach of reactants.

The reactivity of the carbonyl group in flavonoids, which are structurally related polyhydroxylated phenyl-substituted cyclic ketones, has been studied, and it is known that this group can be reduced, for instance, by sodium borohydride (B1222165). nih.govresearchgate.net

Nucleophilic Addition Reactions

The primary reaction of the xanthenone carbonyl group is expected to be nucleophilic addition. A wide range of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

One significant consideration for nucleophilic addition reactions with this compound is the presence of acidic phenolic protons. In the presence of strong basic nucleophiles, such as Grignard reagents or organolithium compounds, an acid-base reaction will occur first, where the nucleophile deprotonates the hydroxyl groups. reddit.com This necessitates the use of excess reagent or a protection strategy for the hydroxyl groups to achieve addition to the carbonyl.

Nucleophile Expected Product Reaction Conditions and Considerations
Hydride (e.g., from NaBH₄, LiAlH₄)2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-olSee Section on Reduction below.
Grignard Reagents (RMgX)Tertiary AlcoholRequires excess reagent due to acidic phenolic protons. The hydroxyl groups must be deprotonated before nucleophilic attack on the carbonyl can occur. libretexts.org
Organolithium Reagents (RLi)Tertiary AlcoholSimilar to Grignard reagents, requires excess reagent.
Cyanide (CN⁻)CyanohydrinTypically proceeds under slightly acidic conditions to provide a source of HCN.
Amines (RNH₂)Imine (Schiff base)Generally requires acid catalysis to facilitate the dehydration step.

Reduction of the Carbonyl Group

Reduction of the xanthenone carbonyl to a secondary alcohol is a feasible transformation. However, the choice of reducing agent is critical due to the presence of the reducible nitro group.

Hydride Reductions:

Sodium borohydride (NaBH₄) is a mild reducing agent that is generally selective for aldehydes and ketones. It is expected to reduce the carbonyl group of the xanthenone to a hydroxyl group without affecting the nitro group. This type of reduction is common for flavonoids. nih.govresearchgate.net

Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent and would likely reduce both the carbonyl group and the nitro group to an amine.

Deoxygenation Reactions:

Clemmensen Reduction (Zn(Hg), HCl): The strongly acidic conditions of the Clemmensen reduction are likely to reduce the nitro group to an amino group, and potentially cause other side reactions with the polyhydroxy system. annamalaiuniversity.ac.inwikipedia.org Therefore, it is not a suitable method for the selective deoxygenation of the carbonyl in this molecule.

Wolff-Kishner Reduction (H₂NNH₂, KOH, heat): The strongly basic conditions of the Wolff-Kishner reduction would lead to the deprotonation of the phenolic hydroxyl groups. wikipedia.orgalfa-chemistry.combyjus.com While the reaction could potentially proceed, the high temperatures required might lead to decomposition. A modified, milder procedure might be necessary. A potential chemoselectivity issue also exists with the nitro group under these conditions.

The selective reduction of a ketone in the presence of a nitro group can be challenging. One approach involves the conversion of the ketone to a tosylhydrazone, followed by reduction with a mild hydride reagent like sodium cyanoborohydride (NaCNBH₃), which is known to be compatible with nitro groups. echemi.comstackexchange.com

Reducing Agent/Method Expected Product at Carbonyl Effect on Nitro Group Suitability
Sodium Borohydride (NaBH₄)Secondary AlcoholUnlikely to be reducedHigh
Lithium Aluminium Hydride (LiAlH₄)Secondary AlcoholReduced to AmineLow (for selective carbonyl reduction)
Clemmensen ReductionMethylene Group (CH₂)Reduced to AmineLow
Wolff-Kishner ReductionMethylene Group (CH₂)Potentially reducedModerate (requires careful condition optimization)
Tosylhydrazone formation then NaCNBH₃Methylene Group (CH₂)Unlikely to be reducedHigh (for selective deoxygenation)

Oxidation of the Xanthenone

The xanthenone core is a relatively stable oxidized structure. Further oxidation of the carbonyl group is not a typical reaction under standard conditions. The phenolic hydroxyl groups, however, are susceptible to oxidation, which could lead to quinone-type structures or polymerization, especially under basic conditions in the presence of an oxidant.

Theoretical and Computational Chemistry Studies of 2,6,7 Trihydroxy 9 2 Nitrophenyl Xanthen 3 One

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely employed to predict the ground-state properties of molecules. nih.gov For 2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one, DFT calculations, typically using a hybrid functional like B3LYP in combination with a basis set such as 6-31G* or higher, would be the first step in its theoretical characterization. nih.gov

The first objective of a DFT study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. nih.gov This involves finding the structure that corresponds to a minimum on the potential energy surface. For this compound, key geometric parameters such as bond lengths, bond angles, and dihedral angles would be calculated.

A crucial aspect of this molecule's structure is the dihedral angle between the plane of the xanthen-3-one core and the 2-nitrophenyl substituent at the 9-position. nih.gov This angle is influenced by steric hindrance between the nitro group and the xanthene core. A conformational energy landscape can be mapped by systematically rotating this bond and calculating the energy at each step to identify the lowest-energy conformers and the rotational barriers between them. uncw.edu

Interactive Table: Representative Calculated Geometric Parameters for this compound (Note: The following data is illustrative of typical DFT results for similar flavonoid structures and is not from a specific study on the target molecule.)

Parameter Description Typical Calculated Value
C9-C1' Dihedral Angle between xanthene and nitrophenyl ring 50-70°
C2'-N1 Dihedral Angle of the nitro group relative to the phenyl ring 25-40°
C=O Bond Length Carbonyl bond in the xanthene ring ~1.23 Å

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. pmf.unsa.ba A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. pmf.unsa.baresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich trihydroxy-xanthenone core, while the LUMO may have significant contributions from the electron-withdrawing nitrophenyl group. shd-pub.org.rs

Interactive Table: Representative Frontier Orbital Energies for this compound (Note: The following data is illustrative and not from a specific study on the target molecule.)

Parameter Description Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.5 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.0 to -3.0

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map plots the electrostatic potential onto the electron density surface.

For this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative oxygen atoms of the hydroxyl, carbonyl, and nitro groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms of the hydroxyl groups, highlighting their acidic nature. nih.gov This analysis helps in understanding intermolecular interactions, such as hydrogen bonding.

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure. nih.govnih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). uncw.edunih.gov Theoretical chemical shifts are often scaled using a linear regression analysis against experimental values for known compounds to improve accuracy. nih.gov This comparison is a powerful tool for structural elucidation and confirmation. nih.govirb.hr

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. ekb.eg The calculations can help assign the observed absorption bands to specific electronic transitions, such as n→π* or π→π*. researchgate.net

IR Spectroscopy: DFT calculations can also predict vibrational frequencies. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations. orientjchem.org Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors. elixirpublishers.comresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Beyond ground-state properties, computational chemistry can be used to explore the reaction pathways for the synthesis of this compound. A common synthesis involves the acid-catalyzed condensation of a resorcinol (B1680541) derivative with an aldehyde. nih.gov

To understand the reaction mechanism, computational chemists locate the transition state (TS) structures, which are first-order saddle points on the potential energy surface connecting reactants and products. Frequency calculations are performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Solvation Models and Environmental Effects on Reaction Pathways

No information is available regarding the application of solvation models to study the reaction pathways of this specific compound.

Regioselectivity Predictions based on Frontier Molecular Orbital Theory

There are no published studies that use Frontier Molecular Orbital (FMO) theory to predict the regioselectivity of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Conformational Dynamics in Solution and Intermolecular Interactions

A search of the literature did not yield any molecular dynamics simulation studies focused on the conformational dynamics or intermolecular interactions of this compound in solution.

Quantitative Structure-Property Relationship (QSPR) Studies

Descriptors Development and Model Building for Predictable Chemical Behavior

No QSPR studies, including the development of specific descriptors or the building of predictive models for the chemical behavior of this compound, have been reported.

Correlation of Electronic and Steric Factors with Reactivity Profiles

There is no available research that correlates the electronic and steric factors of this compound with its reactivity profiles.

Exploration of Structure Property Relationships in Analogues and Derivatives of 2,6,7 Trihydroxy 9 2 Nitrophenyl Xanthen 3 One

Systematic Modification of the Hydroxyl Substitution Pattern (e.g., position, number)

The number and arrangement of hydroxyl (-OH) groups on the xanthenone core are critical determinants of the molecule's properties. The electron-donating nature (by resonance) and electron-withdrawing nature (by induction) of hydroxyl groups mean their placement can significantly alter the electron density distribution across the aromatic system. This, in turn, influences the molecule's stability, reactivity, and intermolecular interactions.

The biological activity of hydroxyxanthones is also heavily dependent on the substitution pattern. A study on the anticancer activity of various hydroxyxanthones against human breast cancer cells (T47D) found that the presence of a hydroxyl group at the 3-position was crucial for enhanced activity. Interestingly, the relationship between the number of hydroxyl groups and activity was not linear; 3-hydroxyxanthone (a monohydroxyxanthone) was the most potent compound identified in the study. This highlights that both the position and the number of hydroxyl groups play a complex, synergistic role in defining the molecule's functional properties.

The electrochemical properties are also sensitive to hydroxyl group placement. In a study of butanediol (B1596017) electro-oxidation, it was found that the reactivity was higher when the two hydroxyl groups were closer together. This principle suggests that the relative positioning of the 6- and 7-hydroxyl groups in the 2,6,7-trihydroxyxanthen-3-one core likely plays a significant role in its redox properties.

Table 1: Effect of Hydroxyl Group Position on Anticancer Activity of Xanthone (B1684191) Derivatives Against T47D Breast Cancer Cells
CompoundHydroxyl Substitution PatternIC₅₀ (µM)
XanthoneNone> 1000
3-Hydroxyxanthone3-OH100.19
1,3-Dihydroxyxanthone1,3-diOH154.01
3,6-Dihydroxyxanthone3,6-diOH241.03
1,3,6-Trihydroxyxanthone1,3,6-triOH117.80

Variation of the Nitrophenyl Substituent (e.g., ortho-, meta-, para-nitro; different aryl groups)

The 9-aryl substituent has a profound impact on the properties of the xanthenone system. Its electronic character—whether it is electron-donating or electron-withdrawing—can modulate the reactivity of the entire molecule. In a study of 9-aryl substituted 2,6,7-trihydroxyxanthen-3-one derivatives, it was found that attaching an electron-donating group to the 9-phenyl ring enhanced the compound's antioxidant power by lowering its biological oxidation potential.

The specific placement of the nitro group on the 9-phenyl ring (ortho-, meta-, or para-) is particularly important for the molecule's electronic properties. The nitro group is strongly electron-withdrawing, and its position dictates its interaction with the rest of the molecule. Theoretical calculations on nitrophenyl derivatives have shown that while the absorption spectra may not change significantly between isomers, the Lowest Unoccupied Molecular Orbital (LUMO) energy can be substantially affected. Specifically, an ortho-nitrophenyl substitution can lead to a significant increase in the LUMO energy level due to through-space orbital interactions between the nitro group's oxygen atoms and the adjacent aromatic system. The position of the nitro group also determines the electron transfer mechanism during electrochemical reduction, with meta-substitution favoring the formation of a radical anion intermediate, while ortho- and para-substitution can lead to a "sticky" dissociative electron transfer.

Table 2: Influence of 9-Aryl Substituent on Antioxidant Potential of 2,6,7-Trihydroxyxanthen-3-one Derivatives
9-Aryl SubstituentElectronic NatureEffect on Antioxidant Potential
PhenylNeutralBaseline
4'-DimethylaminophenylStrongly Electron-DonatingIncreased (Lower Oxidation Potential)
4'-HydroxyphenylElectron-DonatingIncreased
2',5'-DinitrophenylStrongly Electron-WithdrawingDecreased

Introduction of Diverse Substituents on the Xanthenone Core for Tunable Properties

Beyond the hydroxyl and 9-aryl groups, the xanthenone core itself can be modified to achieve desired properties. One of the most dramatic modifications involves replacing the oxygen atom at the 10-position of the xanthene ring with another element, such as silicon (Si). This single atomic substitution results in a significant bathochromic (red) shift in both the absorption and emission spectra, often by 100 nm or more. These "Si-xanthene" or "Si-rhodamine" dyes absorb and emit in the far-red to near-infrared (NIR) region, which is highly advantageous for biological imaging applications.

Further modifications to the core can be used to fine-tune its fluorescent properties. For example, substitutions at the 3-position of fluorescein (B123965) and rhodamine dyes, which share the xanthene core, can profoundly alter the equilibrium between the fluorescent "open" form and a non-fluorescent, colorless "closed" spirocyclic form. By replacing the traditional carboxylate group at this position with nucleophiles like hydroxymethyl or aminomethyl groups, the equilibrium can be shifted towards the closed form, creating "fluorogenic" probes that only become fluorescent upon a specific chemical reaction. Halogenation of the xanthene core is another strategy used to achieve red-shifted absorption and emission bands. These examples demonstrate that the xanthenone core is not merely a passive scaffold but an active component whose properties can be rationally engineered.

Impact of Structural Modifications on Electronic and Optical Properties

The electronic and optical properties of xanthenone derivatives are a direct consequence of their molecular structure, particularly the nature and arrangement of their frontier molecular orbitals (HOMO and LUMO). Structural modifications alter the energies of these orbitals and the gap between them, thereby changing the molecule's absorption and emission wavelengths.

As noted previously, replacing the bridging oxygen atom with a silicon atom in the xanthene core leads to a substantial red-shift in the optical properties. This effect is attributed to the stabilization of the LUMO energy level through σ conjugation between the Si-C σ* orbital and a π* orbital of the conjugated system. Similarly, extending the π-conjugation of the system, for instance by inserting an alkene between the xanthene core and a donor group, also shifts absorption to longer wavelengths.

The electronic character of substituents plays a predictable role. Electron-donating groups generally destabilize the HOMO and LUMO, while electron-withdrawing groups stabilize them. In push-pull systems, where an electron-donating group is on one end of the conjugated system and an electron-withdrawing group is on the other, the HOMO is often localized on the donor portion and the LUMO on the acceptor portion. Modifying these groups directly tunes the HOMO-LUMO gap and, consequently, the color of the dye. For example, in a study of aurone (B1235358) derivatives, which have a similar push-pull structure, replacing a fluorine substituent with a much stronger electron-withdrawing nitro group caused a significant bathochromic shift. Computational studies on xanthene derivatives confirm that the electronic transitions are primarily governed by orbitals located across the π-conjugated framework, and that introducing substituents at specific sites can tailor these transitions for desired applications.

Table 3: Effect of Core Atom Substitution on the Optical Properties of Xanthene Dyes
Core StructureCore Atom (Position 10)Typical Wavelength Shift
RhodamineOxygen (O)Baseline (Visible Spectrum)
Si-RhodamineSilicon (Si)~100 nm Red-Shift (Far-Red/NIR)

Conformational Flexibility and Steric Hindrance Effects on Molecular Architecture

The three-dimensional architecture of 9-aryl-xanthen-3-ones is influenced by both conformational flexibility and steric hindrance. The xanthene framework itself is a relatively planar and rigid three-ring system. However, the 9-aryl substituent is not coplanar with this system and can rotate. The angle of this rotation, or torsion, is dictated by the steric bulk of the substituents on both the aryl ring and the xanthene core.

Crystal structure analysis of several 9-substituted xanthenediols shows that the torsion angle (φ) between the 9-phenyl ring and the xanthene framework can vary significantly, ranging from approximately 69° to 79°. This non-planar arrangement is a result of steric hindrance, which is the repulsive force between electron clouds of nearby, non-bonded atoms or groups. Large groups on the ortho positions of the 9-aryl ring would increase this steric clash, forcing a larger torsion angle and potentially restricting the rotational freedom of the ring. For example, the steric hindrance from an ortho-nitro substituent can be significant enough to affect reaction mechanisms at nearby sites.

Table 4: Torsion Angle (φ) of the 9-Aryl Ring in Various 9-Trifluoromethylxanthenediol Crystal Structures
9-Aryl SubstituentTorsion Angle (φ)
4'-Fluorophenyl79.26°
3'-Fluorophenyl69.2° / 79.2° *
2'-Fluorophenyl73.1°

*Structure contains two crystallographically independent molecules with different conformations.

Advanced Applications in Chemical Sciences and Materials Technology Non Biological

Organic Catalysis and Photocatalysis

The fields of organic catalysis and photocatalysis have been revolutionized by the development of novel molecular scaffolds that can mediate redox reactions under mild conditions, often driven by visible light.

The xanthenone core, particularly in its thioxanthenone derivative form, has been successfully employed in photoredox catalysis. researchgate.netnih.gov These systems can facilitate a variety of organic transformations, including P(O)-C(sp²) coupling reactions and intramolecular cyclizations to form complex heterocyclic structures. researchgate.netnih.gov A visible-light-promoted, transition-metal-free strategy has been developed for the synthesis of thioxanthone derivatives, highlighting the inherent photoreactivity of this scaffold. nih.gov The mechanism often involves hydrogen atom transfer, C-C bond formation, and oxidative dehydrogenation, all mediated by the photoexcited catalyst. nih.gov

While not a thioxanthenone, the xanthenone structure within 2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one provides a conjugated system that could potentially be harnessed for photocatalytic applications. The extensive conjugation and the presence of heteroatoms could allow it to absorb light in the visible spectrum and engage in electron transfer processes.

The nitro group is a powerful and versatile functional group in organic synthesis, primarily due to its strong electron-withdrawing nature and its ability to participate in a wide range of redox reactions. wikipedia.org The reduction of nitro compounds is a fundamental transformation that provides access to valuable chemical intermediates, including amines, nitroso compounds, and hydroxylamines. researchgate.net

In the context of this compound, the nitro group serves as a potent redox-active center. It can be selectively reduced under various conditions, including electrochemical and photocatalytic methods. researchgate.netscilit.com The photocatalytic reduction of nitroaromatics to their corresponding anilines is an area of active research, offering a green and sustainable alternative to traditional reduction methods that often employ harsh reagents. researchgate.net The one-electron redox potentials of nitro compounds are a key parameter in determining their reactivity in such transformations. acs.org

TransformationProductReagents/Conditions
ReductionAmine3 H₂ wikipedia.org
Nef ReactionCarbonylAcid or oxidant on nitronate wikipedia.org
Nitroaldol Reactionβ-NitroalcoholAldehyde wikipedia.org

Environmental Chemistry Applications (Non-Toxicology)

The unique chemical structure of this compound also suggests potential applications in environmental chemistry, specifically in monitoring and degradation studies of environmental contaminants.

Chemosensors are crucial tools for the detection and quantification of environmentally relevant chemical species. While there is no specific literature on the use of this compound as a chemosensor, related molecular structures have shown promise in this area. For example, chalcone (B49325) derivatives, which share some structural similarities in terms of conjugated systems, have been developed as chemosensors for toxic anions like cyanide. scilit.com These sensors often rely on changes in their spectral properties upon binding with the target analyte. scilit.com

The polyhydroxy-substituted xanthenone core of the title compound could potentially act as a binding site for metal ions or other chemical species, while the nitrophenyl group could modulate the electronic and photophysical properties of the molecule upon binding. This could lead to a measurable change in absorbance or fluorescence, forming the basis of a sensor. The development of such a sensor would require systematic studies of its binding affinity and selectivity for various chemical species.

The fate of organic compounds in the environment is a critical area of study, and photodegradation is a key transformation pathway for many pollutants. novapublishers.com Xanthene-based dyes, which are structurally related to the core of this compound, are known to undergo photodegradation in aquatic environments. nih.gov Studies on the degradation of xanthene dyes using photoactivated persulfate have shown that the process can proceed through both radical and non-radical pathways. nih.gov The degradation products are typically low-molecular-weight acids, CO₂, and H₂O. nih.gov

Nitroaromatic compounds are also a class of environmental pollutants that are susceptible to photodegradation. nih.gov The photodegradation of nitrobenzene (B124822) in aqueous solutions using a UV/H₂O₂ process has been shown to produce nitrophenols, nitrohydroquinone, and other intermediates before eventual mineralization. nih.gov The degradation kinetics often follow first-order behavior. nih.gov

Given these precedents, it is highly probable that this compound would undergo photodegradation in environmental matrices when exposed to sunlight. The degradation would likely involve reactions on both the xanthenone scaffold and the nitrophenyl ring. Potential degradation pathways could include hydroxylation of the aromatic rings, cleavage of the xanthene core, and reduction or modification of the nitro group. Understanding these pathways is essential for assessing the environmental persistence and fate of this compound. The table below summarizes the kinetic parameters for the photodegradation of related compounds.

CompoundProcessKinetic OrderRate ConstantReference
Xanthene DyesPhotoactivated PersulfatePseudo-first-orderNot specified nih.gov
NitrobenzeneUV/H₂O₂First-order10⁻³ - 10⁻² s⁻¹ nih.gov
NitrophenolsUV/H₂O₂First-order~10⁻² s⁻¹ nih.gov

Conclusion and Future Research Directions

Synthesis and Characterization Advancements for Complex Xanthenones

The synthesis of highly substituted xanthenones like 2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one often requires multi-step procedures. Traditional methods can be arduous, but modern synthetic strategies are paving the way for more efficient and sustainable approaches. One promising avenue is the refinement of one-pot multicomponent reactions. researchgate.netresearchgate.net These reactions, which combine multiple starting materials in a single reaction vessel, offer significant advantages in terms of atom economy and reduced waste. The use of eco-friendly catalysts, such as natural organic acids or heterogeneous nanocatalysts, is a key area of development. researchgate.netingentaconnect.com For instance, ultrasound-assisted synthesis has emerged as a green and efficient method for preparing functionalized xanthene derivatives, often leading to higher yields in shorter reaction times. nih.gov

The characterization of such complex molecules relies on a suite of advanced spectroscopic and analytical techniques. While standard methods like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy, along with mass spectrometry, provide the foundational structural confirmation, more sophisticated techniques are becoming indispensable. researchgate.net X-ray crystallography, for example, offers unambiguous determination of the three-dimensional molecular structure, providing crucial insights into the spatial arrangement of the various functional groups. nih.gov Furthermore, thermal analysis techniques can elucidate the stability and decomposition pathways of these complex organic molecules.

Synthetic AdvancementDescriptionKey Advantages
Multicomponent Reactions Combining three or more reactants in a single step to form the xanthenone core.High atom economy, reduced waste, simplified procedures. researchgate.netresearchgate.net
Green Catalysis Utilization of environmentally benign catalysts like natural organic acids or reusable nanocatalysts.Sustainability, reduced toxicity, potential for catalyst recycling. ingentaconnect.com
Ultrasound-Assisted Synthesis Employing ultrasonic irradiation to accelerate reaction rates and improve yields.Faster reactions, higher efficiency, milder reaction conditions. nih.gov

Unexplored Reactivity and Transformation Pathways

The unique combination of functional groups in this compound opens up a vast landscape of unexplored chemical reactivity. The nitro group, for instance, is a versatile functional handle that can be readily reduced to an amino group. nih.gov This transformation would yield a new derivative with significantly different electronic and chemical properties, potentially serving as a precursor for further functionalization, such as the introduction of amide or sulfonamide moieties. thieme-connect.de

The poly-hydroxy substitution pattern on the xanthenone core also invites investigation. Selective protection and deprotection strategies could allow for regioselective modification of the hydroxyl groups, leading to the synthesis of a library of derivatives with tailored properties. Furthermore, the xanthenone scaffold itself can participate in various chemical transformations, including electrophilic aromatic substitution and nucleophilic addition reactions, offering numerous possibilities for structural diversification.

Integration of Computational Design with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is revolutionizing the discovery and development of new functional molecules. nih.gov Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of complex molecules like this compound before a single experiment is conducted. nih.govfrontiersin.org These theoretical predictions can guide the design of more efficient synthetic routes and help to rationalize experimental observations.

Molecular modeling techniques can also be employed to predict the potential applications of new xanthenone derivatives. semanticscholar.org For instance, by simulating the interaction of these molecules with biological targets or materials surfaces, researchers can identify promising candidates for further experimental investigation. This integrated approach, where computational design informs and accelerates experimental work, is crucial for the efficient development of new functional materials. mdpi.com

Computational MethodApplication in Xanthenone Research
Density Functional Theory (DFT) Prediction of electronic structure, reactivity, and spectroscopic properties. nih.govfrontiersin.org
Molecular Docking Simulation of interactions with biological targets to predict bioactivity. yu.edu.jo
Quantitative Structure-Activity Relationship (QSAR) Development of models to predict the properties of new derivatives based on their structure. yu.edu.jo

Emerging Non-Biological Applications and Interdisciplinary Opportunities

While xanthenones have been extensively studied for their biological activities, their unique photophysical properties also make them attractive candidates for a range of non-biological applications. benthamdirect.com The extended π-conjugation of the xanthenone core, coupled with the influence of its substituents, can give rise to interesting fluorescence and sensing capabilities. nih.gov For example, xanthene-based fluorescent probes have been developed for the detection of various analytes, including metal ions and biologically relevant small molecules. researchgate.netnih.gov

The this compound, with its potential for modification, could be a valuable platform for the design of new chemosensors. The nitro group, for instance, could be transformed into a recognition site for specific analytes. Furthermore, the incorporation of such functional xanthenones into polymeric materials could lead to the development of novel smart materials with applications in areas such as optoelectronics and photonics.

Broader Significance to Xanthenone Chemistry and Functional Materials Science

The exploration of complex xanthenones like this compound contributes significantly to the broader fields of xanthenone chemistry and functional materials science. The development of new synthetic methodologies for these challenging targets expands the toolkit available to organic chemists. researchgate.net Moreover, the detailed characterization of their chemical and physical properties provides fundamental insights into structure-property relationships in this important class of heterocyclic compounds. frontiersin.org

Ultimately, the knowledge gained from studying such intricate molecules can be applied to the design and synthesis of new functional materials with tailored properties. mdpi.com Whether as fluorescent probes, components of advanced materials, or scaffolds for further chemical exploration, complex xanthenones continue to be a rich source of scientific inquiry and technological innovation.

Q & A

Q. What are the optimal synthetic methodologies for 2,6,7-trihydroxy-9-(2-nitrophenyl)xanthen-3-one, and how can reaction conditions be optimized?

The synthesis typically involves a Friedel-Crafts alkylation between 1,2,4-triacetoxybenzene and substituted benzaldehydes (e.g., 2-nitrobenzaldehyde) under acidic alcoholic conditions. Potassium peroxydisulfate (K₂S₂O₈) is used as an oxidant to facilitate the formation of the xanthen-3-one core. Key optimization steps include:

  • Dropwise addition of the oxidant over 50 minutes to control intermediate formation .
  • Reflux duration (typically 4–6 hours) to ensure complete conversion of the benzoquinone intermediate .
  • Purification via recrystallization or column chromatography to achieve >98% purity, as confirmed by differential scanning calorimetry (DSC) .

Q. How can the purity and crystallinity of synthesized this compound be rigorously validated?

  • Differential Scanning Calorimetry (DSC): Thermograms with sharp melting points (e.g., 220–250°C) indicate high purity (>98%) .
  • X-ray Powder Diffraction (XRPD): Quantifies crystallinity (10–37% monocrystalline content) and identifies amorphous impurities .
  • TLC and NMR: Complementary techniques for verifying structural integrity and absence of byproducts .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate the DNA-binding mechanisms of this compound?

DFT calculations provide insights into:

  • Electrostatic potential maps to predict interaction sites with DNA bases (e.g., guanine-cytosine pairs) .
  • Frontier molecular orbitals (HOMO/LUMO): Charge transfer efficiency and binding affinity correlated with experimental fluorescence quenching data .
  • Molecular docking simulations: Validate intercalation or groove-binding modes using crystallographic DNA models .

Q. How should researchers address contradictions in reported biological activities (e.g., antiproliferative vs. non-toxic effects) of this compound?

  • Dose-dependent assays: Use MTT or SRB assays across a concentration gradient (e.g., 1–100 μM) to identify threshold effects .
  • Cell-line specificity: Test in diverse models (e.g., HeLa, MCF-7, and normal fibroblasts) to differentiate selective cytotoxicity .
  • Mechanistic studies: Combine flow cytometry (apoptosis assays) and ROS detection to distinguish genotoxic vs. metabolic disruption .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be mitigated?

  • Puckering effects: The xanthene ring’s non-planarity complicates refinement. Use SHELXL with restraints for bond lengths/angles and displacement parameters .
  • Twinned crystals: Employ twin refinement protocols in SHELX or CrysAlisPro to deconvolute overlapping reflections .
  • Hydrogen bonding networks: High-resolution data (≤1.0 Å) and Hirshfeld surface analysis clarify intermolecular interactions .

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2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.